molecular formula C16H31NSSn B1611765 2-Methyl-4-(tributylstannyl)thiazole CAS No. 653564-10-4

2-Methyl-4-(tributylstannyl)thiazole

Cat. No.: B1611765
CAS No.: 653564-10-4
M. Wt: 388.2 g/mol
InChI Key: DKXMFMIIBQIUKO-UHFFFAOYSA-N
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Description

2-Methyl-4-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 4-position

Scientific Research Applications

2-Methyl-4-(tributylstannyl)thiazole has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying the thiazole ring, which is a common scaffold in pharmaceuticals.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

2-Methyl-4-(tributylstannyl)thiazole is primarily used as a reagent for the arylation of thiazole . The primary target of this compound is the thiazole molecule, which plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its target, the thiazole molecule, through a process known as Stille cross-coupling . This reaction involves the formation of a new carbon-carbon bond between the thiazole molecule and the aryl group of the this compound.

Pharmacokinetics

As a reagent, its bioavailability would largely depend on the conditions of the reaction it is used in .

Result of Action

The primary result of the action of this compound is the formation of an arylated thiazole molecule. This new compound could have various molecular and cellular effects, depending on the specific aryl group attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tributylstannyl)thiazole typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general synthetic route can be described as follows:

    Starting Materials: The synthesis begins with 2-methylthiazole and a tributylstannyl halide.

    Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the coupling reaction.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (around 80-100°C) in a suitable solvent like toluene or tetrahydrofuran (THF).

    Procedure: The 2-methylthiazole is reacted with the tributylstannyl halide in the presence of the palladium catalyst and a base (e.g., potassium carbonate) to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Cross-Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used to replace the tributylstannyl group.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organotin compound with a different organic substituent.

Comparison with Similar Compounds

Similar Compounds

    2-Tributylstannylthiazole: Similar structure but without the methyl group at the 2-position.

    4-Methyl-2-(tributylstannyl)thiazole: Similar structure but with different substituents on the thiazole ring.

Uniqueness

2-Methyl-4-(tributylstannyl)thiazole is unique due to the presence of both the methyl and tributylstannyl groups, which provide specific reactivity and steric properties that can be advantageous in certain synthetic applications.

Properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMFMIIBQIUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586042
Record name 2-Methyl-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653564-10-4
Record name 2-Methyl-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(tributylstannyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylthiazole (950 mg, 5.3 mmol) in absolute THF (40 mL) at −78° C. was added dropwise n-butyllithium (2.7 mL, 1.6 M in hexane). The solution was stirred at −78° C. for 1 h, then tributyltinchloride (2.2 g, 6.8 mmol) was added, and the mixture was allowed to warm to room temperature. Water (90 mL) was poured into the reaction mixture and the phases were separated. The aqueous layer was extracted with diethyl ether (4×30 mL). The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. The resulting oil was purified by fractionated Kugelrohr distillation to give the title compound (2.3 g). The product was used without further purification.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tributyltinchloride
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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